2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

Description

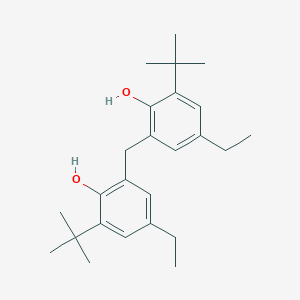

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS 88-24-4), also known as Antioxidant 425, is a synthetic bisphenolic antioxidant with the molecular formula C₂₅H₃₆O₂ and a molecular weight of 368.55 g/mol . It is widely used to inhibit oxidative degradation in natural and synthetic rubbers, resins, and polymers by neutralizing free radicals generated by heat, UV light, or metal catalysts . Its structure features two phenolic rings connected by a methylene bridge, with ethyl and tert-butyl substituents at the 4- and 6-positions, respectively. This configuration enhances steric hindrance, improving stability and antioxidant efficacy .

Propriétés

IUPAC Name |

2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O2/c1-9-16-11-18(22(26)20(13-16)24(3,4)5)15-19-12-17(10-2)14-21(23(19)27)25(6,7)8/h11-14,26-27H,9-10,15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNYZBKIGXGYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038864 | |

| Record name | 2,2'-Methylenebis(ethyl-6-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pale cream to white free flowing powder with a phenolic odor; [MSDSonline] | |

| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methylenebis(6-t-butyl-4-ethylphenol) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-24-4 | |

| Record name | 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Methylenebis(6-t-butyl-4-ethylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antioxidant 425 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methylenebis(ethyl-6-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-METHYLENEBIS(4-ETHYL-6-TERT-BUTYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZW97F6CTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-METHYLENEBIS(6-T-BUTYL-4-ETHYLPHENOL) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5257 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mécanisme D'action

Target of Action

Antioxidant 425, also known as 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol), primarily targets reactive oxygen species (ROS) . ROS are highly reactive molecules that can cause damage to cells and contribute to aging and diseases. The primary role of Antioxidant 425 is to neutralize these ROS, thereby preventing potential cellular damage.

Mode of Action

Antioxidant 425 interacts with ROS by donating an electron, which neutralizes the ROS and prevents them from causing further damage. This process is known as free radical scavenging . By neutralizing ROS, Antioxidant 425 helps to maintain a balance between the production and accumulation of ROS within the body.

Biochemical Pathways

The antioxidant defense system consists of antioxidant enzymes and other low-molecular-weight antioxidants. Antioxidant 425, being a low-molecular-weight antioxidant, plays a crucial role in these biochemical pathways. It helps to maintain the redox balance in the body by neutralizing ROS. This process involves various enzymes and biochemical reactions that convert harmful ROS into harmless substances.

Pharmacokinetics

They are metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota. The bioavailability and pharmacodynamic action of the antioxidant and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the antioxidant.

Result of Action

The primary result of Antioxidant 425’s action is the reduction of oxidative stress in the body. By neutralizing ROS, it prevents cellular damage that can lead to various diseases. Furthermore, Antioxidant 425 provides excellent processing and thermal stability to rubbers, acrylics, and ABS copolymers, offering excellent viscosity stability with little discoloration.

Action Environment

The action of Antioxidant 425 can be influenced by various environmental factors. For instance, the presence of other antioxidants can have a synergistic effect, enhancing the antioxidant activity of Antioxidant 425. Additionally, factors such as pH, temperature, and the presence of metal ions can also influence the antioxidant activity of Antioxidant 425.

Activité Biologique

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (MBEBP) is a synthetic antioxidant known for its biological activities, particularly in the context of cancer treatment and toxicity studies. This compound has garnered attention for its potential to enhance the efficacy of certain anticancer drugs and its effects on mitochondrial function and reproductive health.

- Chemical Formula : C25H36O2

- Molecular Weight : 384.56 g/mol

- CAS Number : 88-24-4

Antitumor Effects

Research indicates that MBEBP can act as an autophagy-regulating agent, enhancing the efficacy of anticancer drugs such as belotecan, a derivative of camptothecin. In a study conducted on tumor cells, MBEBP was shown to:

- Increase the level of LC3-II, a marker for autophagy.

- Decrease the level of p62, indicating enhanced autophagic flux.

- Induce autophagosome formation in a dose-dependent manner .

The synergistic effect of MBEBP with belotecan suggests that these compounds target different pathways in the autophagic process, which may be beneficial in overcoming drug resistance in cancer therapy.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of MBEBP. Key findings include:

- Acute Toxicity : The LD50 values for MBEBP were found to be greater than 10 g/kg when administered orally or intraperitoneally in rats .

- Chronic Effects : Long-term exposure to MBEBP resulted in significant changes in liver enzyme activities and mitochondrial function. Specifically, low concentrations (<50 µM) increased state 4 respiration while higher concentrations (>100 µM) acted as respiratory inhibitors .

The compound was also noted for its uncoupling effects on oxidative phosphorylation in liver mitochondria, leading to weight loss and decreased serum triglyceride levels in treated rats .

Reproductive Toxicity

Studies have highlighted potential reproductive toxicity associated with MBEBP:

- Exposure during gestation resulted in changes in motor activity and reproductive organ health in rats. Notably, testicular damage was observed alongside decreased spermatogenesis at higher doses .

Case Study 1: Autophagy Regulation

In vitro experiments demonstrated that treatment with MBEBP led to increased autophagic activity in HEK293A cells. The results indicated that MBEBP could enhance the cytotoxic effects of belotecan by modulating autophagy pathways independently, which may provide a novel approach to improving cancer treatment outcomes .

Case Study 2: Mitochondrial Function and Toxicity

A study assessing the impact of MBEBP on rat liver mitochondria revealed that it acts as an uncoupler of oxidative phosphorylation. This finding is critical as it suggests that while MBEBP may have beneficial antioxidant properties, it also poses risks related to mitochondrial dysfunction and subsequent metabolic disturbances .

Summary Table of Findings

Applications De Recherche Scientifique

- Plastics and Polymers

- Rubber Industry

- Coatings and Adhesives

Health and Safety Considerations

Recent studies have highlighted potential allergic reactions associated with derivatives of 2,2'-methylenebis(4-ethyl-6-tert-butylphenol), particularly in medical devices. For instance, a study reported cases of allergic contact dermatitis linked to 2,2'-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate found in diabetes management devices . This raises important considerations for manufacturers regarding the safety profiles of products containing this compound.

Case Study 1: Efficacy in ABS Resins

A comparative study was conducted to assess the performance of YOSHINOX 425 in ABS resins against other antioxidants. The results indicated that YOSHINOX 425 provided superior thermal stability and color retention compared to conventional antioxidants. The study measured degradation rates under accelerated aging conditions, showing a reduction in discoloration by up to 30% when YOSHINOX 425 was incorporated .

Case Study 2: Allergic Reactions in Medical Devices

A clinical investigation detailed four cases where patients exhibited allergic reactions to materials containing derivatives of this compound. Patch testing confirmed sensitization specifically to the monoacrylate form used in medical adhesives. This case underscores the need for thorough safety evaluations when integrating such compounds into consumer products .

Analyse Des Réactions Chimiques

Oxidation Reactions

MBEBP primarily acts as a radical scavenger, donating hydrogen atoms from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS) . This antioxidant mechanism involves:

-

Hydrogen atom transfer (HAT): Formation of stabilized phenoxyl radicals after H⁺ donation.

-

Radical chain termination: Prevention of further oxidative damage to substrates.

Under controlled ozonation, MBEBP undergoes oxidative degradation. A study using nano-Fe₃O₄@cow dung ash (CDA) as a catalyst identified major degradation products via GC-MS analysis :

| Oxidation Product | Structure Type |

|---|---|

| 3,5-Bis(1,1-dimethylethyl)phenol | Phenolic derivative |

| 4-(1,5-Dihydroxy-2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-one | Cyclic ketone |

| 2-Hydroxyhexanoic acid | Carboxylic acid |

| Propanoic acid, 2,2-dimethyl- | Branched carboxylic acid |

Conditions:

-

Ozone concentration: 20 mg/L

-

Catalyst dosage: 0.5 g/L

-

Temperature: 25°C

This process generates hydroxyl radicals (·OH), confirmed by electron paramagnetic resonance (EPR), which cleave the methylene bridge and oxidize alkyl side chains .

Degradation Pathways

MBEBP’s stability under environmental and industrial conditions is influenced by:

-

Catalytic ozonation: Degrades MBEBP into smaller aromatic and aliphatic compounds .

-

Photodegradation: Ultraviolet (UV) exposure accelerates decomposition, though specific pathways require further study.

Toxicological studies indicate that high concentrations (>100 µM) inhibit mitochondrial respiration, while lower concentrations (<50 µM) uncouple oxidative phosphorylation in rat liver mitochondria .

Substitution Reactions

While direct substitution reactions of MBEBP are less documented, derivatives such as 2,2′-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate have been synthesized for industrial applications. These involve:

-

Esterification: Reaction with acyl chlorides to form acrylate derivatives .

-

Crosslinking: Participation in polymer networks via radical-initiated grafting .

Thermal Behavior

MBEBP exhibits thermal stability up to 200°C, making it suitable for high-temperature polymer processing. Above this threshold, decomposition products include:

-

Volatile organic compounds (VOCs): tert-Butyl fragments and phenolic monomers .

-

Carbonaceous residues: Char formation under anaerobic conditions .

Environmental Impact

Degradation products of MBEBP, such as 2-hydroxyhexanoic acid, exhibit lower ecological toxicity compared to the parent compound, as modeled by ECOSAR .

Comparaison Avec Des Composés Similaires

The antioxidant activity, toxicity, and applications of 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) are influenced by its substituents and bridging groups. Below is a comparative analysis with structurally analogous bisphenolic antioxidants:

Structural and Physicochemical Comparisons

Key Observations :

- Bridging Groups : Butylidene bridges (e.g., in 4,4'-butylidenebis derivatives) may reduce antioxidant efficacy compared to methylene bridges due to conformational rigidity .

- Steric Hindrance: Compounds with tert-butyl groups at the 2,6-positions (e.g., 4,4'-methylenebis(2,6-di-tert-butylphenol)) exhibit superior radical scavenging due to enhanced steric protection of the phenolic -OH group .

Toxicity Profiles

Key Findings :

- Ethyl vs. Methyl Substitutents : The ethyl variant (Antioxidant 425) shows higher fetal lethality thresholds (750 mg/kg vs. 375 mg/kg for the methyl analog), suggesting reduced acute toxicity .

Regulatory and Application Differences

- Food Contact : Antioxidant 2246 is detected in food packaging via GC-MS but faces stricter regulations due to its anticoagulant activity . Antioxidant 425 is less studied in food contact but is preferred in industrial polymers .

- Environmental Persistence: The ethyl and tert-butyl groups in Antioxidant 425 may increase environmental persistence compared to smaller analogs like 2,2'-methylenebis(4-methylphenol) .

Méthodes De Préparation

Reaction Mechanism and Reagent Selection

Acetals (e.g., methylal, diethylformal) react with 4-ethyl-2-tert-butylphenol in the presence of acid catalysts to form the methylene bridge. The general reaction proceeds as follows:

Here, represents alkyl groups such as methyl or ethyl. Acetals serve as formaldehyde equivalents, avoiding direct handling of gaseous formaldehyde and enabling homogeneous reaction conditions.

Catalytic Systems

Both mineral acids (e.g., sulfuric, phosphoric) and solid acid catalysts (e.g., sulfonated styrene-divinylbenzene resins) are effective. Sulfuric acid achieves 98% yield at 60°–70°C within 2 hours, while cation-exchange resins facilitate continuous flow reactions at 50°–80°C with 99% yield. The choice of catalyst impacts downstream processing: homogeneous acids require neutralization with bases (e.g., CaO), whereas resin catalysts are mechanically separated post-reaction.

Process Optimization

Key parameters include:

-

Acetal-to-phenol molar ratio : 4:1 to 5:1 optimizes reaction kinetics and minimizes excess reagent.

-

Temperature : 30°–140°C, with higher temperatures (>100°C) reducing reaction time but risking side reactions.

-

Residence time : 1–4 hours for batch systems; 50–60 ml/hr flow rates in continuous setups.

Comparative Evaluation of Methodologies

The table below contrasts traditional and acetal-mediated methods:

| Parameter | Traditional Emulsion Method | Acetal-Mediated Method |

|---|---|---|

| Yield | 96–98% | 98–99% |

| Wastewater | 12,000–15,000 L/ton | None |

| Catalyst Recovery | Not feasible | Yes (resin catalysts) |

| Process Type | Batch-only | Batch or continuous |

| Reaction Medium | Water-surfactant emulsion | Neat acetal |

The acetal method’s environmental and operational advantages are clear, particularly for industrial-scale production.

Experimental Data and Analytical Findings

The following table summarizes patented synthesis examples for 2,2'-methylenebis(4-ethyl-6-tert-butylphenol):

| Example | Reactant | Acetal | Catalyst | Conditions (°C/hr) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | 4-Ethyl-2-tert-butylphenol | Methylal | H₂SO₄ | 60–70/2 | 98 | 128–129 |

| 2 | 4-Ethyl-2-tert-butylphenol | Diethylformal | Sulfonated resin | 85–95/4 | 92 | 128–129 |

| 3 | 4-Ethyl-2-tert-butylphenol | Methylal | HClO₄ | 30–40/3 | 85 | 128–129 |

Product purity was confirmed via melting point consistency and absence of byproducts in NMR analysis.

Industrial Applications and Scalability

The acetal method’s compatibility with continuous flow reactors enables large-scale production. For instance, tubular reactors packed with cation-exchange resins achieve 99% yield at 50–80°C with methylal recycling . This scalability, combined with negligible waste, makes the process economically viable for polymer stabilizer manufacturing.

Q & A

Q. What are the limitations of extrapolating in vitro antioxidant data to in vivo models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.